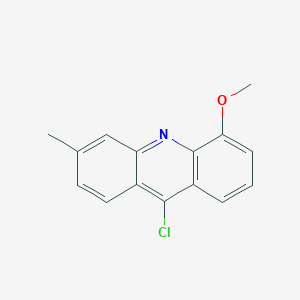

9-Chloro-5-methoxy-3-methylacridine

Description

Contextualization of Acridine (B1665455) Derivatives as a Prominent Class of Nitrogen Heterocycles in Research

Acridine derivatives represent a significant class of nitrogen-containing heterocyclic compounds that have been a subject of intense scientific scrutiny. mdpi.comceon.rs Their unique planar, tricyclic structure allows them to intercalate with DNA, a property that has been a cornerstone of their investigation. ceon.rsijpsr.com This fundamental interaction has paved the way for the exploration of acridines in various scientific domains. The versatility of the acridine scaffold allows for substitutions at various positions, leading to a vast library of derivatives with tailored properties. nih.gov

Overview of Historical and Contemporary Research Trajectories for Acridine-Based Compounds

Historically, acridine derivatives first gained prominence as antibacterial agents and were used topically during World War I. ceon.rs Quinacrine, an acridine derivative, was later developed as an antimalarial drug during World War II. ceon.rs The discovery that many acridine derivatives interact with DNA led to a shift in research focus towards their potential as anticancer agents. ceon.rsclockss.org Amsacrine (m-AMSA) is a notable example of an acridine-based antitumor drug that emerged from these studies. ceon.rs

Contemporary research continues to explore the therapeutic potential of acridines, driven by the need for new drugs to combat increasing bacterial resistance and to develop more effective anticancer therapies. ceon.rsijpsr.com Modern research trajectories include the synthesis of novel acridine derivatives and hybrid molecules to enhance their biological activity and reduce side effects. researchgate.net The investigation of their mechanisms of action, particularly their role as topoisomerase inhibitors, remains a key area of study. researchgate.netnih.gov Furthermore, the fluorescent properties of some acridines have led to their use as biomarkers. clockss.org

Rationale for In-depth Academic Investigation of 9-Chloro-5-methoxy-3-methylacridine within the Acridine Pharmacophore Context

The specific substitution pattern of this compound presents a compelling case for detailed academic investigation. The presence of a chlorine atom at the 9-position is a common feature in many biologically active acridines, often serving as a reactive site for further chemical modification to introduce various functionalities. bilkent.edu.trscialert.netijddr.in The methoxy (B1213986) group at the 5-position and the methyl group at the 3-position are electron-donating groups that can influence the electronic properties of the acridine ring system, potentially modulating its DNA binding affinity and biological activity. ceon.rs

The study of this compound allows researchers to probe the structure-activity relationships of substituted acridines. By systematically altering the substituents on the acridine core, scientists can gain insights into how specific chemical modifications impact the compound's pharmacological properties. This knowledge is crucial for the rational design of new acridine derivatives with enhanced efficacy and selectivity for various therapeutic targets.

Structure

2D Structure

3D Structure

Properties

CAS No. |

88914-99-2 |

|---|---|

Molecular Formula |

C15H12ClNO |

Molecular Weight |

257.71 g/mol |

IUPAC Name |

9-chloro-5-methoxy-3-methylacridine |

InChI |

InChI=1S/C15H12ClNO/c1-9-6-7-10-12(8-9)17-15-11(14(10)16)4-3-5-13(15)18-2/h3-8H,1-2H3 |

InChI Key |

PFPYCMFWPCELRY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=NC3=C(C=CC=C3OC)C(=C2C=C1)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 9 Chloro 5 Methoxy 3 Methylacridine and Analogues

Strategies for Regioselective Synthesis of 9-Substituted Acridines

The regioselective synthesis of 9-substituted acridines is crucial for developing targeted compounds. The strategy often involves the initial formation of the tricyclic acridine (B1665455) ring followed by substitution, or the use of precursors that dictate the final substitution pattern.

Palladium-Catalyzed Cyclization Reactions for Acridine Ring Formation

One prominent strategy involves the palladium-catalyzed tandem coupling and cyclization of substituted 2-bromobenzaldehydes and anilines. rsc.org This approach, often utilizing a Pd(0) catalyst with a diphosphine ligand like dppf, allows for the construction of a diverse range of both symmetrical and unsymmetrical acridines in good to excellent yields. rsc.org For less electron-rich anilines, a Lewis acid such as aluminum chloride (AlCl₃) may be required to promote the final cyclization step. rsc.org

Another innovative palladium-catalyzed approach is the addition of terminal acetylenes between the two aryl rings of a diarylamine precursor, such as bis(2-bromophenyl)amine. nih.govmdpi.com This reaction pathway can be directed towards the formation of 9-substituted acridines over other potential products, like a double Sonogashira reaction, by careful selection of reaction conditions, such as elevated temperatures and the use of a diamine base. nih.gov This method is effective for a variety of aryl- and alkyl-substituted alkynes. nih.govmdpi.com

A further advancement is the Pd(II)-catalyzed one-pot, three-step synthesis of unsymmetrical acridines, which proceeds via an amination/cyclization/aromatization cascade. acs.orgresearchgate.net This process has been shown to tolerate a wide array of functional groups, making it a highly adaptable method for generating complex acridine derivatives. researchgate.net

Table 1: Examples of Palladium-Catalyzed Acridine Synthesis

| Precursors | Catalyst System | Key Features | Yield |

|---|---|---|---|

| 2-Bromobenzaldehydes + Anilines | Pd₂(dba)₃ / dppf | Tandem coupling/cyclization; Lewis acid (AlCl₃) for electron-poor anilines. rsc.org | Up to 99% rsc.org |

| Bis(2-bromophenyl)amine + Terminal Alkynes | Pd Catalyst | Favored by high temperature and diamine base; avoids double Sonogashira product. nih.gov | Moderate nih.gov |

| 2-Formylphenyl Triflates + Anilines | Pd(OAc)₂ / X-Phos | One-pot amination/cyclization/aromatization for unsymmetrical acridines. acs.orgresearchgate.net | Up to 99% acs.org |

| 2-Aminobenzophenones + Cyclohexanones | PdCl₂ | Uses cyclohexanone (B45756) as an aryl source via dehydrogenation/tautomerization. lookchem.com | Up to 90% lookchem.com |

Friedel-Crafts Arylation Approaches to Substituted Acridines

The Friedel-Crafts reaction and its variations represent a classical tool in aromatic chemistry for forming carbon-carbon bonds. libretexts.org In acridine synthesis, intramolecular Friedel-Crafts-type reactions are particularly valuable for the crucial ring-closing step. This typically involves the cyclization of an appropriately substituted precursor, such as an N-arylanthranilic acid or a 2-acyl-substituted diphenylamine. pharmaguideline.comjsynthchem.com

A recently developed method utilizes copper triflate (Cu(OTf)₂) as a catalyst for the arylation and subsequent Friedel-Crafts cyclization to produce acridine derivatives. jsynthchem.comjsynthchem.com This approach involves the condensation of primary o-acylanilines with diaryliodonium salts. The process is streamlined by conducting the arylation and Friedel-Crafts reactions sequentially in a one-pot manner, which simplifies the procedure and improves efficiency. jsynthchem.com A key advantage of this method is its ability to proceed without organic solvents, aligning with the principles of green chemistry. jsynthchem.com

While direct Friedel-Crafts reactions on the acridine ring can lead to a mixture of products due to multiple reactive sites, the intramolecular cyclization of a pre-assembled precursor provides a high degree of regiochemical control, ensuring the formation of a specific isomer. rsc.org

Ring Closure Reactions from Precursor Intermediates

Several classical named reactions provide reliable pathways to the acridine core through the cyclization of open-chain precursors. These methods remain fundamental in acridine synthesis.

The Bernthsen acridine synthesis is a widely recognized method that involves the condensation of a diarylamine (like diphenylamine) with a carboxylic acid or its anhydride (B1165640) in the presence of a catalyst, typically zinc chloride. ptfarm.plwikipedia.orgdrugfuture.com The reaction requires high temperatures, often between 200-270 °C, and long reaction times. wikipedia.orgtandfonline.com Polyphosphoric acid (PPA) can be used as an alternative to zinc chloride, sometimes allowing for lower reaction temperatures, though potentially with reduced yields. tandfonline.com Modern variations of the Bernthsen reaction have been developed to improve its efficiency and environmental footprint, such as using microwave irradiation in the presence of p-toluenesulphonic acid (p-TSA) as a catalyst in a solvent-free system. tandfonline.com

The Ullmann condensation is another cornerstone of acridine synthesis. nih.govrsc.org This reaction is typically used to prepare the N-arylanthranilic acid intermediate by coupling a substituted aniline (B41778) with a 2-halobenzoic acid in the presence of copper. rsc.org This intermediate is then cyclized in a separate step, often using a dehydrating agent like polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃), to form an acridone (B373769). pharmaguideline.comrsc.orgnih.gov The resulting acridone can be subsequently converted to the corresponding 9-chloroacridine.

Table 2: Comparison of Bernthsen Synthesis Conditions

| Method | Catalyst | Conditions | Key Advantages/Disadvantages |

|---|---|---|---|

| Classical Bernthsen | Zinc Chloride (ZnCl₂) | 200–270 °C, ~24 hours wikipedia.orgtandfonline.com | Established method; harsh conditions, low yields. tandfonline.com |

| Popp's Modification | Polyphosphoric Acid (PPA) | Lower temperature than ZnCl₂ tandfonline.com | More convenient reaction times; may result in poorer yields. tandfonline.com |

| Microwave-Assisted | p-Toluenesulphonic Acid (p-TSA) | Solvent-free, microwave irradiation tandfonline.com | Greener conditions, better yields, significant time reduction. tandfonline.com |

Introduction of Halogen and Alkoxy Substituents at Specific Acridine Positions

To synthesize a specifically substituted compound like 9-Chloro-5-methoxy-3-methylacridine, methods are required not only to form the acridine ring but also to introduce the chloro, methoxy (B1213986), and methyl groups at the desired positions.

Nucleophilic Substitution Reactions at the 9-Position

The electronic structure of the acridine ring renders the C-9 position particularly electrophilic, a consequence of the nitrogen atom at position 10. pharmaguideline.comthieme-connect.com This inherent reactivity makes the 9-position highly susceptible to attack by nucleophiles. rsc.orgthieme-connect.com This characteristic is widely exploited for the synthesis of 9-substituted acridines, including 9-chloroacridines.

The most common route to 9-chloroacridines involves the treatment of the corresponding acridin-9(10H)-one (acridone) with a chlorinating agent. Acridones are often the direct products of ring-closure reactions like the Ullmann or Bernthsen syntheses. pharmaguideline.comrsc.org Reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are effective for this transformation. pharmaguideline.comrsc.orgresearchgate.net The reaction proceeds via the conversion of the amide-like carbonyl group of the acridone into a more reactive intermediate that is readily displaced by a chloride ion. This method is a cornerstone for accessing a vast array of 9-aminoacridine (B1665356) derivatives and other analogues, as the 9-chloro group serves as an excellent leaving group for subsequent nucleophilic substitution reactions. researchgate.netnih.gov

Table 3: Reagents for Chlorination at the 9-Position

| Precursor | Reagent | Product | Reference |

|---|---|---|---|

| Acridin-9(10H)-one | Phosphorus oxychloride (POCl₃) | 9-Chloroacridine | pharmaguideline.comrsc.org |

| Acridin-9(10H)-one | Thionyl chloride (SOCl₂) | 9-Chloroacridine | researchgate.net |

| Diphenylamine-2-carboxylic acid | Phosphorus oxychloride (POCl₃) | 9-Chloroacridine | pharmaguideline.com |

Incorporation of Methoxy Groups via Substituted Anilines or Isatins

Introducing substituents onto the benzo rings of the acridine scaffold, such as the methoxy group at C-5 and the methyl group at C-3 in the target molecule, is most reliably achieved by incorporating them into the initial building blocks before the ring-closure reaction. This "bottom-up" approach ensures complete regiochemical control.

The Ullmann condensation is exceptionally well-suited for this purpose. rsc.org To synthesize the precursor for this compound, one could react a methoxy-substituted aniline with a methyl- and halogen-substituted benzoic acid (or vice versa). For instance, the condensation of 3-methoxyaniline with 2-chloro-6-methylbenzoic acid would yield the necessary N-arylanthranilic acid intermediate. Subsequent cyclization and chlorination at the 9-position would lead to the desired product.

An alternative and elegant route involves the use of substituted isatins. google.comgoogle.comthieme-connect.de Isatins can be N-arylated, and the resulting N-aryl isatins can be rearranged under alkaline conditions to form acridine-9-carboxylic acids. google.comthieme-connect.de For example, N-phenyl-5-methoxyisatin can be prepared and subsequently rearranged to yield 2-methoxyacridine-9-carboxylic acid. google.comgoogle.com This strategy allows for the specific placement of substituents like a methoxy group by starting with a correspondingly substituted isatin. The synthesis of substituted isatins themselves can be achieved from meta-substituted anilines, although this may lead to isomeric mixtures that require separation. scielo.br

Green Chemistry Principles and Efficiency in Modern Acridine Synthesis

The contemporary synthesis of acridine scaffolds, including structures analogous to this compound, increasingly incorporates the principles of green chemistry to minimize environmental impact and enhance process efficiency. These modern methods offer significant advantages over traditional approaches, which often required harsh conditions, such as high temperatures and the use of stoichiometric amounts of hazardous catalysts like zinc chloride or polyphosphoric acid, resulting in low yields and difficult purification. tandfonline.com

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient construction of acridine rings. This technique significantly reduces reaction times, often from hours to minutes, and can lead to higher yields and cleaner reaction profiles. For instance, the Bernthsen reaction, a classical method for preparing 9-substituted acridines, has been successfully adapted to microwave conditions. In a solvent-free approach, using a catalytic amount (10 mol%) of p-toluenesulphonic acid (p-TSA), various 9-substituted acridines have been synthesized in good yields. tandfonline.comresearchgate.net This method is not only faster but also avoids the use of large quantities of corrosive and toxic catalysts. tandfonline.com

Another green approach involves the use of a Co/C catalyst derived from rice husks for the microwave-assisted synthesis of acridine derivatives in water, an environmentally benign solvent. researchgate.net This method highlights the use of renewable resources and sustainable catalysts. The reaction of arylaldehydes, 1,3-diketones, and ammonium (B1175870) acetate (B1210297) under microwave irradiation (80 W) in the presence of the Co/C catalyst provides acridine derivatives in high yields. researchgate.net

Eco-friendly Catalysts and Solvents:

The shift towards greener synthesis is also evident in the choice of catalysts and solvents. Researchers have explored the use of reusable and less toxic catalysts. For example, a simple and efficient one-pot synthesis of acridine derivatives has been developed using polyethylene (B3416737) glycol (PEG-400) as a green reaction solvent at mild temperatures. google.com Similarly, the use of Lewis acid catalysts like ZnCl2 in a microwave reactor provides a clean and efficient method for the synthesis of 9-acridone derivatives, which are precursors to chloroacridines. jocpr.com The reaction of aromatic amines with o-chlorobenzoic acid under these conditions is rapid, and the work-up is simplified by pouring the reaction mixture into boiling water to precipitate the product. jocpr.com

The synthesis of acridine derivatives has also been achieved with high efficiency using a Cu(OTf)2 catalyst in PEG solvent. researchgate.net Optimization of reaction conditions, such as temperature and catalyst loading, has been shown to be crucial for achieving the best yields. researchgate.net

Efficiency in Modern Synthesis:

The efficiency of these modern synthetic methods can be evaluated using various metrics. For instance, a study on the synthesis of acridine derivatives using a Co/C catalyst from rice husks reported a low E-factor (Environment-factor) of 0.38 and a high atom economy (AE) of 75.38%, indicating a highly efficient and environmentally friendly process. scialert.net The following table summarizes the efficiency of some modern synthetic methods for acridine derivatives.

| Method | Catalyst | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Bernthsen Reaction | p-TSA (10 mol%) | Solvent-free | Microwave | Good | tandfonline.com |

| One-pot condensation | - | Polyethylene glycol (PEG-400) | Mild temperature | - | google.com |

| Condensation | ZnCl2 | - | Microwave (160W) | Up to 95% | jocpr.com |

| Arylation/Friedel–Crafts | Cu(OTf)2 (2 mol%) | PEG | 120 °C, 13 hours | Good | researchgate.net |

| One-pot, multi-component | Co/C from rice husks | H2O | Microwave (80 W) | Up to 87% | researchgate.net |

Purification and Isolation Techniques for Substituted Acridines

The purification and isolation of the target compound are critical steps to ensure the high purity required for subsequent applications. For substituted acridines, including those structurally related to this compound, a combination of chromatographic and non-chromatographic techniques is employed.

Chromatographic Methods:

Column chromatography is a widely used technique for the purification of acridine derivatives. The choice of stationary and mobile phases is crucial for effective separation.

Silica (B1680970) Gel Chromatography: Silica gel is the most common stationary phase. A mixture of petroleum ether and ethyl acetate is frequently used as the eluent. google.comgoogle.com For instance, in the synthesis of a 3-chloroacridine (B1658049) derivative, the crude product was purified by column chromatography on silica gel with a petroleum ether and ethyl acetate mobile phase. google.com Similarly, the purification of 4-chloro-9-methylacridine was achieved using silica gel column chromatography with a gradient of petroleum ether and ethyl acetate (from 1:1 to 6:1). researchgate.net

Alumina (B75360) Chromatography: In some cases, alumina can be used as the stationary phase, particularly when dealing with compounds that may be sensitive to the acidic nature of silica gel.

Non-Chromatographic Methods:

Recrystallization: Recrystallization is a powerful technique for purifying solid compounds. The choice of solvent is critical and depends on the solubility of the acridine derivative. Commonly used solvents for the recrystallization of substituted acridines include ethanol, methanol (B129727), and acetic acid. thieme-connect.com For example, some acridine derivatives have been purified by recrystallization from aqueous methanol to yield a light yellow solid. thieme-connect.com In another instance, the crude product was purified by crystallization from methanol. google.com

Filtration and Washing: After synthesis, the crude product can often be isolated by filtration. Subsequent washing with appropriate solvents helps to remove impurities. For example, after a reaction, the mixture can be poured into water, and the resulting precipitate is collected by filtration. jocpr.com This solid can then be washed with water, alcohol, and ether to remove residual reagents and by-products. thieme-connect.com In some procedures, the hydrochloride salt of an acridine derivative is precipitated from the reaction mixture by adding diethyl ether, followed by filtration. scialert.net

The following table summarizes various purification techniques used for substituted acridines.

| Compound Type | Purification Method | Details | Reference |

|---|---|---|---|

| Acridine derivative | Column Chromatography | Stationary Phase: Silica gel; Mobile Phase: Petroleum ether and ethyl acetate | google.comgoogle.com |

| 4-Chloro-9-methylacridine | Column Chromatography | Stationary Phase: Silica gel; Mobile Phase: Petroleum ether and ethyl acetate (gradient) | researchgate.net |

| Acridine derivatives | Recrystallization | Solvent: Aqueous methanol | thieme-connect.com |

| 9-Substituted acridine derivatives | Recrystallization | Solvent: Methanol | google.com |

| 9-Acridone derivatives | Precipitation and Washing | Precipitated in boiling water, filtered, and boiled with sodium carbonate solution | jocpr.com |

| 9-Substituted acridine hydrochloride | Precipitation and Filtration | Precipitated with diethyl ether from a methanol solution | scialert.net |

Spectroscopic and Structural Elucidation Studies of 9 Chloro 5 Methoxy 3 Methylacridine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. Through various one- and two-dimensional techniques, the connectivity and spatial arrangement of atoms within 9-Chloro-5-methoxy-3-methylacridine can be determined with high precision.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. The chemical shifts observed in these spectra are indicative of the electronic environment of each nucleus.

For acridine (B1665455) derivatives, the aromatic protons typically appear in the downfield region of the ¹H NMR spectrum, generally between δ 7.0 and 9.0 ppm. The methyl and methoxy (B1213986) protons resonate at higher fields. For instance, in related acridine compounds, methyl protons have been observed around δ 2.49 ppm and methoxy protons around δ 3.97 ppm. scialert.net

The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shifts for all carbon atoms, including quaternary carbons, which are not observable in the ¹H spectrum. The chemical shifts in the ¹³C spectrum are sensitive to the hybridization and substitution patterns of the carbon atoms.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Acridine Derivatives

| Nucleus | Chemical Shift Range (ppm) | Typical Assignment |

|---|---|---|

| ¹H | 7.0 - 9.0 | Aromatic Protons |

| ¹H | ~2.5 | Methyl Protons |

| ¹H | ~4.0 | Methoxy Protons |

| ¹³C | 110 - 150 | Aromatic Carbons |

| ¹³C | ~20 | Methyl Carbon |

| ¹³C | ~55 | Methoxy Carbon |

Two-dimensional (2D) NMR techniques are instrumental in establishing the complete structural assignment of complex molecules like this compound. These experiments reveal correlations between different nuclei, providing insights into bonding and spatial proximity.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks, helping to establish the connectivity of adjacent protons in the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms, allowing for the unambiguous assignment of protonated carbons in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range correlations (typically over two to three bonds) between carbon and proton atoms. This is particularly useful for identifying quaternary carbons and piecing together the different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. Correlations in a NOESY spectrum indicate that two protons are close in space, even if they are not directly bonded, which is crucial for conformational analysis.

Modern spectroscopic techniques, including various 2D NMR methods, are routinely used to characterize newly synthesized polyhydroquinoline derivatives, which are structurally related to acridines. researchgate.net

The conformation of this compound, particularly the orientation of the methoxy group relative to the acridine ring system, can be investigated using NOESY. The presence or absence of NOE cross-peaks between the methoxy protons and nearby aromatic protons can define the preferred conformation of the molecule in solution. In related structures, methoxy groups have been observed to be nearly coplanar with the acridine ring system. researchgate.net The study of such conformational preferences is important as it can influence the molecule's biological activity and intermolecular interactions. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. The wavelength and intensity of the absorption bands are characteristic of the molecule's electronic structure.

The UV-Vis spectrum of acridine derivatives is sensitive to the pH of the solution due to the basicity of the ring nitrogen atom. Protonation of the nitrogen can lead to significant changes in the electronic structure and, consequently, the absorption spectrum. These spectral shifts can be used to determine the pKa of the acridine derivative. More acidic acridines, which are more readily protonated, often exhibit different spectral properties compared to their less acidic counterparts. acs.org The analysis of these protonation-dependent spectral changes is crucial for understanding the behavior of the compound in biological systems.

Table 2: Common Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| polyhydroquinoline |

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining insight into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's molecular formula. Unlike standard mass spectrometry, HRMS measures mass-to-charge ratios with extremely high accuracy (typically to within 5 ppm), allowing for the differentiation between compounds with the same nominal mass but different elemental compositions.

For this compound, the molecular formula is C15H12ClNO. bldpharm.com HRMS, often utilizing techniques like Electrospray Ionization (ESI), would be used to determine the precise mass of the protonated molecule, [M+H]⁺. rsc.orgrsc.org The experimentally measured mass is then compared to the theoretically calculated monoisotopic mass. A close match between these two values provides strong evidence for the proposed molecular formula.

Table 1: HRMS Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C15H12ClNO |

| Average Mass | 257.72 g/mol epa.gov |

| Monoisotopic Mass | 257.06074 g/mol epa.gov |

| Calculated Mass for [M+H]⁺ | 258.06802 g/mol |

| Expected HRMS (ESI+) Result | ~258.0680 m/z |

Note: The monoisotopic mass is calculated using the mass of the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O). The data presented is based on theoretical calculations for the specified compound.

The presence and isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would also be observable in the mass spectrum, further corroborating the presence of a chlorine atom in the molecule.

Laser Desorption/Ionization Mass Spectrometry (LDI-MS) is a powerful technique for analyzing the degradation products of compounds, particularly those resulting from exposure to light (photodegradation). nih.gov In LDI-MS, a pulsed laser beam irradiates the sample, causing desorption and ionization of the molecules without the need for a matrix, which is often required in MALDI-MS. nih.govresearchgate.net This method is particularly useful for studying changes on surfaces. researchgate.net

While specific LDI-MS studies on this compound are not detailed in the available literature, research on similar acridine dyes, such as acridine yellow, demonstrates the utility of this technique. researchgate.net Studies show that UV irradiation of acridine derivatives can lead to several degradation pathways, including N-demethylation, deamination, and photodimerization. researchgate.net For this compound, LDI-MS could be employed to monitor the appearance of new peaks corresponding to photodegradation products over time upon UV exposure. Potential degradation pathways that could be investigated include:

Dechlorination: Cleavage of the C-Cl bond at the 9-position.

O-Demethylation: Loss of the methyl group from the methoxy substituent at the 5-position.

Ring Cleavage: More extensive degradation of the acridine core structure under prolonged irradiation.

By analyzing the mass shifts in the LDI-MS spectra, researchers can identify the molecular formulas of the degradation products and propose mechanisms for the photodegradation process. nih.gov

Advanced Fluorescence Spectroscopy for Intrinsic Properties and Interactions

Acridine derivatives are well-known for their strong fluorescence properties, making fluorescence spectroscopy a key method for their study. fluorochem.co.uklookchem.com This technique provides information on the electronic structure of a molecule and can be used to probe its interactions with other molecules and its local environment.

The fluorescence of this compound arises from the π-conjugated system of the acridine core. The specific fluorescence properties, such as the excitation and emission maxima (λ_ex and λ_em), quantum yield (Φ_F), and fluorescence lifetime (τ_F), are modulated by the substituents on the acridine ring.

The methoxy group (-OCH₃) at the 5-position is an electron-donating group that typically enhances fluorescence intensity.

The chloro group (-Cl) at the 9-position is an electron-withdrawing group and a heavy atom, which can influence the emission wavelength and potentially decrease the quantum yield through enhanced intersystem crossing.

The methyl group (-CH₃) at the 3-position can also slightly modify the electronic properties and, consequently, the fluorescence spectrum.

Advanced fluorescence techniques, such as time-resolved fluorescence and fluorescence anisotropy, can provide deeper insights. These methods can be used to study the rotational dynamics of the molecule and its binding interactions with biological macromolecules like DNA or proteins, a common application for acridine derivatives. lookchem.comnih.gov Changes in the fluorescence spectrum (e.g., shifts in emission wavelength, changes in intensity, or polarization) upon binding can be used to determine binding affinities and modes of interaction.

Single-Crystal X-ray Diffraction for Precise Molecular Architecture

Single-crystal X-ray diffraction (SC-XRD) is the most definitive method for determining the three-dimensional structure of a crystalline molecule. uhu-ciqso.esyoutube.com This technique provides precise atomic coordinates, from which it is possible to determine bond lengths, bond angles, and torsion angles with very high precision. ub.edu

For a SC-XRD analysis, a suitable single crystal of this compound is required. ub.edu This crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to build a model of the electron density within the crystal, which is then interpreted as a three-dimensional arrangement of atoms. youtube.com

While a published crystal structure for this compound was not found in the search results, the technique would reveal:

Molecular Geometry: The planarity of the acridine ring system and the precise orientation of the methoxy and methyl substituents.

Bond Parameters: Exact lengths of all covalent bonds (e.g., C-C, C-N, C-Cl, C-O) and the angles between them.

Conformation: The conformation of the methoxy group relative to the acridine plane.

Intermolecular Interactions: How individual molecules pack together in the crystal lattice, revealing non-covalent interactions such as π–π stacking or halogen bonding that stabilize the crystal structure. researchgate.net

Based on studies of similar acridine compounds, it is expected that the central acridine ring system would be nearly planar. researchgate.net The arrangement of molecules in the solid state would likely be influenced by π-stacking interactions between the aromatic rings of adjacent molecules.

Computational Chemistry and Molecular Modeling Investigations of 9 Chloro 5 Methoxy 3 Methylacridine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the intrinsic properties of 9-Chloro-5-methoxy-3-methylacridine at the atomic and molecular level. These methods allow for the detailed analysis of its electronic landscape and the prediction of its chemical behavior.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. For acridine (B1665455) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d), are employed to determine optimized geometry and electronic properties. tandfonline.com These calculations can predict the reactivity of 9-chloroacridines, which are generally found to be more reactive than simpler heterocyclic systems like 4-chloropyridine. The reactivity can be further tuned by various substituents on the acridine core.

Semi-empirical methods, such as Austin Model 1 (AM1) and Parametric Method 3 (PM3), offer a computationally less intensive alternative to ab initio methods and DFT. nih.gov These methods are particularly useful for larger molecular systems. They are based on the Neglect of Differential Diatomic Overlap (NDDO) approximation and have been used to establish the preferable tautomeric structures of acridine derivatives to understand their intercalation into DNA. tandfonline.comnih.gov While PM3 uses a different parameterization approach compared to AM1, both are valuable for initial structural and electronic assessments. nih.gov

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a key parameter for assessing molecular stability and reactivity. emerginginvestigators.org

A smaller HOMO-LUMO gap generally implies higher reactivity and lower kinetic stability. researchgate.net For acridine derivatives, the HOMO-LUMO gap can be influenced by substituents on the acridine ring. For instance, in a series of related compounds, the introduction of an electron-withdrawing group like trifluoromethyl (CF3) was found to result in the lowest HOMO-LUMO energy gap, indicating higher reactivity. researchgate.net

The following table illustrates the type of data that would be generated from a HOMO-LUMO analysis of this compound, based on general knowledge of similar compounds.

| Parameter | Hypothetical Value (eV) | Significance |

| EHOMO | -6.2 | Electron-donating ability |

| ELUMO | -2.5 | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 3.7 | Chemical reactivity and stability |

Note: The values in this table are hypothetical and serve as an example of the data that would be obtained from a specific computational study on this compound.

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). nih.gov

For heterocyclic compounds like acridines, the MEP analysis can identify the most reactive sites. nih.gov The nitrogen atom in the acridine ring typically represents a region of negative electrostatic potential, making it a likely site for interactions with electrophiles or for hydrogen bonding. The distribution of electrostatic potential is influenced by the substituents on the acridine core. For this compound, the chlorine, methoxy (B1213986), and methyl groups would alter the MEP landscape compared to the unsubstituted acridine.

Fukui functions are used within the framework of DFT to describe the change in electron density at a given point in a molecule when the total number of electrons is changed. This allows for the prediction of local reactivity. Specifically, the Fukui function helps to identify which atoms in a molecule are more susceptible to nucleophilic, electrophilic, or radical attack. While specific Fukui function analyses for this compound are not available in the reviewed literature, this method is a standard approach for reactivity prediction in computational chemistry. researchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a small molecule (ligand) and a macromolecule (receptor), such as DNA.

Acridine derivatives are well-known for their ability to intercalate into DNA, a property that is central to many of their biological activities. nih.gov Molecular docking simulations can provide detailed insights into the binding mode of this compound with DNA. These simulations can predict whether the molecule binds via intercalation (stacking between base pairs) or groove binding.

The binding affinity, often expressed as a binding constant (Kb) or binding energy, quantifies the strength of the interaction. For various acridine derivatives, binding constants with calf thymus DNA (ctDNA) have been determined experimentally and computationally, with values typically ranging from 104 to 106 M-1. mdpi.comresearchgate.net These studies indicate a high affinity for DNA base pairs. mdpi.comresearchgate.net

A hypothetical molecular docking study of this compound with a DNA duplex would likely show intercalation as the primary binding mode, with the planar acridine ring inserted between the DNA base pairs. The methoxy and methyl groups could influence the specificity and stability of this interaction.

The following table illustrates the kind of data that would be generated from a molecular docking study of this compound with DNA.

| Parameter | Hypothetical Finding |

| Binding Mode | Intercalation between G-C base pairs |

| Binding Energy (kcal/mol) | -8.5 |

| Key Interacting Residues | Hydrogen bonding with guanine/cytosine |

| Binding Constant (Kb) (M-1) | 5 x 105 |

Note: The findings in this table are hypothetical and serve as an example of the data that would be obtained from a specific molecular docking study.

Prediction of Binding Modes and Affinities with Key Protein Targets

Computational docking studies are instrumental in predicting how this compound binds to key protein targets. This methodology involves placing the ligand (the acridine derivative) into the binding site of a protein and evaluating the most likely conformation and orientation, known as the binding mode. The strength of this interaction is quantified as a binding affinity or docking score.

For acridine derivatives, key protein targets often include enzymes that are crucial for cell replication and survival, such as topoisomerases. For instance, studies on related spiro-acridine derivatives have utilized docking analyses to understand their interaction with human topoisomerase IIα. researchgate.net These studies have revealed that substituents on the acridine core, such as chloro and methoxy groups, play a fundamental role in the in vitro activity. researchgate.netlookchem.com It is predicted that this compound would similarly bind within the active site of topoisomerase II, with the planar acridine ring intercalating between DNA base pairs and the substituents forming specific interactions with amino acid residues. researchgate.net The chloro, methoxy, and methyl groups would likely influence the binding affinity through a combination of steric, electronic, and hydrophobic interactions.

Another common protein target for small molecules is bovine serum albumin (BSA), often used as a model protein to study drug-protein interactions. Research on spiro-acridines has shown that these molecules can bind to BSA with high affinity, primarily through hydrophobic interactions with residues in specific subdomains of the protein. researchgate.net It is anticipated that this compound would exhibit similar binding behavior with albumin, which could influence its pharmacokinetic properties.

Table 1: Predicted Interactions of this compound with Protein Targets (Hypothetical)

| Protein Target | Predicted Binding Site | Key Interacting Residues (Hypothetical) | Predicted Binding Affinity |

| Topoisomerase IIα | DNA intercalation site | Amino acids involved in DNA binding and cleavage | High |

| Bovine Serum Albumin | Subdomain IIA/IIIA | Hydrophobic residues (e.g., Leu, Val, Trp) | High |

Molecular Dynamics (MD) Simulations for Dynamic Molecular Interactions

While docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the molecular interactions over time. These simulations track the movements of every atom in the system, providing a detailed understanding of the stability of the ligand-target complex and the conformational changes that may occur.

Simulation of Intercalation Processes with DNA

The planar aromatic structure of acridines makes them prime candidates for DNA intercalation, a process where the molecule inserts itself between the base pairs of the DNA double helix. researchgate.netif-pan.krakow.pl This interaction can disrupt DNA replication and transcription, leading to cytotoxic effects. MD simulations have been successfully employed to study the intercalation of various drugs, such as daunomycin and doxorubicin, into DNA. benjamin-bouvier.frnih.gov

A simulation of this compound intercalating into DNA would likely reveal a multi-step process. Initially, the molecule would bind to the minor groove of the DNA. Subsequently, through a series of conformational changes of both the ligand and the DNA, the acridine ring would insert itself into the space between adjacent base pairs. The stability of the intercalated complex would be maintained by π-stacking interactions between the acridine ring and the DNA bases. The chloro, methoxy, and methyl substituents would reside in the DNA grooves and could form additional stabilizing interactions. The accuracy of predicting the binding energies in such simulations can be enhanced by employing an ensemble of multiple short simulations rather than a single long one. nih.gov

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Analyses

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties. These models are valuable for predicting the activity of new compounds and for identifying the key structural features that influence their effects.

Development of Predictive Models for Molecular Interaction Parameters

QSAR models are built using a dataset of compounds with known activities. For a series of acridine derivatives, this would involve synthesizing and testing a range of analogues with different substituents. The biological activity, such as the half-maximal inhibitory concentration (IC50), is then correlated with various calculated molecular descriptors.

Identification of Key Structural Descriptors Influencing Biological Activities

A significant outcome of QSAR studies is the identification of the most important structural features, or descriptors, that govern the biological activity of a class of compounds. For acridine derivatives, the planarity of the ring system is a well-established requirement for DNA intercalation and subsequent biological activity. if-pan.krakow.pl

In the case of this compound, QSAR analysis would likely highlight the importance of the substituents at the 3, 5, and 9 positions. The chloro group at position 9 is an electron-withdrawing group that can influence the electronic properties of the acridine ring and its ability to participate in charge-transfer interactions. The methoxy group at position 5 and the methyl group at position 3 are electron-donating groups that can affect the molecule's lipophilicity and its interactions with hydrophobic pockets in target proteins. A study on 7-substituted 9-chloro and 9-amino-2-methoxyacridines demonstrated that antileishmanial activity was dependent on the nature of the substituents at both the 7 and 9 positions. researchgate.net This underscores the principle that the specific pattern of substitution on the acridine core is a critical determinant of biological activity.

Molecular Mechanisms of Interaction with Biological Macromolecules

DNA Intercalation Mechanism of 9-Chloro-5-methoxy-3-methylacridine

The planar tricyclic structure of acridine (B1665455) derivatives is a key determinant of their ability to interact with DNA. The primary mode of this interaction is intercalation, where the flat aromatic ring system inserts itself between the base pairs of the DNA double helix. This process is a cornerstone of the biological effects of many acridines.

Biophysical and Spectroscopic Evidence of DNA Intercalation

A variety of biophysical and spectroscopic techniques have provided compelling evidence for the intercalation of acridine derivatives, including those structurally similar to this compound, into the DNA duplex. These methods have been instrumental in characterizing the nature and strength of these interactions.

UV-Visible (UV-Vis) absorption spectroscopy is a fundamental tool for studying DNA-ligand binding. When an acridine derivative intercalates into DNA, changes in the electronic environment of the chromophore lead to shifts in the absorption spectrum. Typically, a hypochromic effect (decrease in molar absorptivity) and a bathochromic shift (redshift) of the absorption maxima are observed. semanticscholar.org These spectral changes are indicative of the close association between the acridine ring and the DNA base pairs. For some acridine derivatives, hyperchromism (an increase in absorbance) has also been reported, suggesting a strong interaction that differs from classical intercalation. semanticscholar.org

Fluorescence spectroscopy is another powerful technique used to probe DNA intercalation. The fluorescence of acridine compounds can be either quenched or enhanced upon binding to DNA. For instance, the fluorescence quenching of 9-amino-6-chloro-2-methoxyacridine (B163386) (ACMA) upon interaction with DNA is considered indicative of intercalation. semanticscholar.orgresearchgate.net The extent of this change in fluorescence can be used to determine binding constants and stoichiometry of the interaction.

Circular dichroism (CD) spectroscopy provides insights into the conformational changes of DNA upon ligand binding. The intercalation of acridine derivatives can induce significant changes in the CD spectrum of DNA, reflecting alterations in the helical structure. semanticscholar.org These changes can provide information about the specific binding mode and the impact of the ligand on DNA conformation.

The following table summarizes the typical spectroscopic changes observed upon the intercalation of acridine derivatives with DNA:

| Spectroscopic Technique | Observed Phenomenon | Interpretation |

| UV-Visible Spectroscopy | Hypochromism (decreased absorbance) | Stacking interactions between the acridine ring and DNA base pairs. |

| Bathochromic Shift (redshift of λmax) | Alteration of the electronic environment of the acridine upon binding. | |

| Hyperchromism (increased absorbance) | Strong interaction, potentially differing from classical intercalation. semanticscholar.org | |

| Fluorescence Spectroscopy | Quenching or Enhancement of Fluorescence | Proximity and interaction with DNA bases, indicative of intercalation. semanticscholar.orgresearchgate.net |

| Circular Dichroism | Changes in the DNA CD signal | Alteration of the DNA helical structure upon ligand binding. semanticscholar.org |

Investigation of Electron Transfer and Charge Transfer Processes with DNA

The interaction between acridine derivatives and DNA is not limited to simple physical insertion. Electron transfer and charge transfer processes can also occur, influencing the stability of the DNA-ligand complex and potentially leading to DNA damage. The photoexcited state of an intercalated acridine can act as an electron acceptor, with a DNA base, often guanine, serving as the electron donor. acs.org

Studies on acridine-modified DNA have systematically examined the distance dependence of these electron transfer reactions. acs.orgacs.org The rate of charge transfer in DNA can be influenced by the specific acridine derivative and its position within the DNA helix. These investigations are crucial for understanding the potential for photo-induced DNA damage and the broader implications of these interactions in a biological context.

Kinetic Studies of Intercalation and Related DNA Interactions

The kinetics of DNA binding, encompassing the rates of association and dissociation, are critical for understanding the biological activity of intercalating agents. There is a recognized correlation between the DNA-binding kinetics of acridine-4-carboxamides and their cytotoxic effects. csic.es The rates at which these molecules bind to and dissociate from DNA can influence the duration of their interaction and, consequently, their impact on cellular processes that rely on DNA as a template.

Impact on DNA Structure and Function at the Molecular Level

The intercalation of this compound and its analogs has profound effects on the structure and function of DNA. By inserting into the double helix, these molecules can unwind and lengthen the DNA, leading to local distortions of the helical structure. csic.es This structural perturbation can interfere with fundamental cellular processes such as DNA replication and transcription, where the DNA double helix must be unwound to be read by cellular machinery. csic.es

The stabilization of the DNA duplex is another significant consequence of intercalation. Acridine derivatives are known to increase the melting temperature (Tm) of DNA, which is the temperature at which the double helix dissociates into single strands. nih.gov This thermal stabilization is a direct result of the favorable energetic interactions between the intercalator and the DNA base pairs.

Enzyme Inhibition Profiles and Molecular Targeting

Beyond their direct interaction with DNA, acridine derivatives can also exert their biological effects by targeting and inhibiting specific enzymes involved in DNA metabolism. This dual mechanism of action, combining DNA intercalation with enzyme inhibition, is a hallmark of many potent acridine-based compounds.

Topoisomerase I/II Inhibition as a Molecular Mechanism

DNA topoisomerases are essential enzymes that regulate the topological state of DNA in the cell. csic.es They play a crucial role in processes such as DNA replication, transcription, and recombination by catalyzing the transient breaking and rejoining of DNA strands. csic.es Acridine derivatives are well-documented inhibitors of both type I and type II topoisomerases. csic.esnih.govmostwiedzy.pl

These compounds act as "topoisomerase poisons" by stabilizing the covalent complex formed between the topoisomerase enzyme and DNA. csic.es This stabilized ternary complex prevents the re-ligation of the cleaved DNA strand, leading to the accumulation of DNA strand breaks. These breaks can trigger cell cycle arrest and, ultimately, apoptosis (programmed cell death). mdpi.com

The ability of a specific acridine derivative to inhibit topoisomerase I, topoisomerase II, or both (dual inhibition) is dependent on its chemical structure. csic.esresearchgate.net For example, N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA) is a known dual inhibitor of both topoisomerase I and II. csic.es The inhibition of these enzymes is a key mechanism contributing to the anticancer properties of many acridine compounds. nih.gov

Telomerase Inhibition Pathways

The planar tricyclic structure of acridine derivatives allows them to intercalate between the base pairs of DNA. if-pan.krakow.plresearchgate.net This interaction can disrupt the normal functions of DNA-related enzymes, including telomerase. researchgate.net Specifically, 3,6,9-trisubstituted acridines have been synthesized and investigated as potential telomerase inhibitors. if-pan.krakow.pl The mechanism of action involves the stabilization of G-quadruplex structures at the ends of telomeres. By binding to these structures, the acridine derivatives block the access of the telomerase enzyme, thereby inhibiting its activity and preventing the elongation of telomeres. This ultimately leads to cellular senescence and apoptosis in cancer cells.

Kinase Inhibition Mechanisms (e.g., DYRK1A, CLK1, GSK3, CDK1, CDK5, VEGFR2, BRAF, EGFR, PDGFR-α, Src Kinases)

Acridine derivatives have been identified as inhibitors of various protein kinases, which are crucial regulators of cellular processes. researchgate.net Their inhibitory activity is often attributed to their ability to compete with ATP for binding to the kinase's active site.

DYRK1A, CLK1, and GSK3 Inhibition:

Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a member of the CMGC group of protein kinases, which also includes cyclin-dependent kinases (CDKs), mitogen-activated protein kinases (MAPKs), and glycogen (B147801) synthase kinase-3 (GSK3). semanticscholar.org DYRK1A has been implicated in neurodegenerative diseases like Alzheimer's and Down syndrome. nih.govnih.gov Several inhibitors of DYRK1A have been developed, with some showing dual inhibition of DYRK1A and the closely related CDC2-like kinase 1 (CLK1). nih.gov Inhibition of these kinases is a potential therapeutic strategy for these conditions. nih.govalzdiscovery.org Furthermore, DYRK1A is known to be involved in the phosphorylation of GSK3, a key enzyme in various cellular signaling pathways. mdpi.com

CDK1 and CDK5 Inhibition:

Cyclin-dependent kinases (CDKs), such as CDK1 and CDK5, are also part of the CMGC kinase family. semanticscholar.org Aberrant CDK5 activity has been linked to Alzheimer's disease. semanticscholar.org Some benzofuropyridine-based compounds have been developed as triple inhibitors of GSK-3β, CDK1, and CDK5, highlighting the potential for multi-target kinase inhibition in neurodegenerative disorders. semanticscholar.org

Other Kinase Inhibition:

The inhibitory potential of acridine-related structures extends to other kinase families. For instance, saracatinib, a selective Src family kinase inhibitor, has been explored for its potential in treating Alzheimer's disease due to its high permeability across the blood-brain barrier. semanticscholar.org While direct inhibition of VEGFR2, BRAF, EGFR, and PDGFR-α by this compound is not explicitly detailed in the provided context, the broad kinase inhibitory profile of acridine derivatives suggests potential interactions with these and other kinases involved in cancer and other diseases.

Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)

The inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a key therapeutic strategy for Alzheimer's disease. nih.gov These enzymes are responsible for the hydrolysis of the neurotransmitter acetylcholine. mdpi.com Acridine derivatives, particularly those related to tacrine, have been extensively studied as cholinesterase inhibitors. researchgate.netnih.gov

The inhibitory mechanism often involves the binding of the acridine scaffold to the active site of the cholinesterase enzyme. nih.gov Some derivatives exhibit dual inhibition of both AChE and BChE, which can be advantageous as BChE activity increases during the progression of Alzheimer's disease. nih.govmdpi.com The structure of the acridine derivative, including the nature and position of substituents, significantly influences its inhibitory potency and selectivity for either AChE or BChE. nih.gov For example, some tacrine-indole hybrids have shown potent AChE inhibition with varying selectivity over BChE. nih.gov

Other Enzyme Interactions (e.g., Human Carbonic Anhydrase Isozymes, Plasmepsin II)

Human Carbonic Anhydrase Isozymes:

Human carbonic anhydrases (hCAs) are a family of zinc metalloenzymes involved in various physiological processes. mdpi.com Certain hCA isoforms, such as CA IX and CA XII, are overexpressed in tumors and are considered therapeutic targets. mdpi.comnih.gov Sulfonamide-based inhibitors are a major class of CA inhibitors, and their primary mechanism involves the coordination of the sulfonamide group to the zinc ion in the enzyme's active site. nih.govnih.gov While direct interaction of this compound with hCAs is not specified, the development of hybrid molecules combining different pharmacophores is a common strategy in drug design.

Table 1: Inhibition of Human Carbonic Anhydrase Isozymes by Sulfonamide Derivatives

| Compound/Standard | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) | hCA XII Ki (nM) |

| Acetazolamide (AAZ) | 250 | 12 | 25 | 5.7 |

| Compound 1 | >10000 | 2.4 | 9.7 | 14 |

| Compound 5 | 49 | 4515 | 7766 | 316 |

| Compound 6 | 125 | 8.5 | 35.4 | 28.5 |

| Compound 7 | 6520 | 6.8 | 28.6 | 21.7 |

| Compound 8 | 9830 | 9.2 | 45.8 | 18.4 |

| Compound 11 | >10000 | 4.5 | 25.6 | 19.8 |

| Compound 12 | >10000 | 5.1 | 30.1 | 25.3 |

| Compound 13 | >10000 | 7.8 | 41.2 | 29.6 |

Data sourced from a study on sulfonamides incorporating imide moieties. mdpi.com Ki represents the inhibition constant.

Plasmepsin II:

Information regarding the interaction of this compound with Plasmepsin II was not found in the provided search results.

Protein Binding Investigations (excluding pharmacokinetics)

Molecular Interactions with Serum Proteins (e.g., HSA, AAG)

The binding of drug molecules to plasma proteins, primarily human serum albumin (HSA) and α-acid glycoprotein (B1211001) (AAG), is a critical factor influencing their distribution and availability at the target site. nih.govmdpi.com HSA, the most abundant protein in human blood plasma, has multiple binding sites and can interact with a wide variety of ligands. nih.govmdpi.com

The interaction between a compound and HSA is influenced by its chemical properties, such as polarity and hydrophobicity. nih.gov For instance, the addition of polar groups like hydroxyl or amino groups can increase the binding affinity, likely through hydrogen bonding or salt bridge formation. nih.gov Conversely, nonpolar substituents can also enhance binding through hydrophobic interactions. nih.gov The methoxy (B1213986) group in this compound, for example, has been shown in other molecular contexts to affect HSA binding affinity. mdpi.com The planar aromatic structure of acridines suggests that π-stacking interactions with aromatic amino acid residues within the binding pockets of HSA could also play a role.

Site-Specific Binding and Metal-Mediated Conjugation for Fluorescent Labeling

The inherent fluorescence of the acridine ring system makes it a valuable scaffold for developing fluorescent probes. mdpi.com These probes can be designed for site-specific binding to biomolecules, allowing for their visualization and tracking within cells.

One approach to achieving site-specific labeling is through metal-mediated conjugation. For example, silver(I) and gold(I)-N-heterocyclic carbene (NHC) complexes bearing a fluorescent anthracenyl ligand (structurally related to acridine) have been synthesized. researchgate.net These metal complexes can exhibit preferential accumulation in tumor cells and can interact with specific intracellular targets like thioredoxin reductase. researchgate.net The attachment of a fluorophore to the NHC ligand allows for the monitoring of the complex's distribution within the cell via fluorescence microscopy. researchgate.net This strategy of combining a metal center with a fluorescent tag offers a powerful tool for studying the cellular uptake and mechanism of action of therapeutic agents.

Structure Activity Relationship Sar and Molecular Design Principles for 9 Chloro 5 Methoxy 3 Methylacridine Analogues

Influence of Substituents at Key Acridine (B1665455) Positions on Molecular Interactions

Role of Halogen (e.g., Chlorine) Substituents

Halogen atoms, particularly chlorine, are common substituents in bioactive acridine analogues. The presence of a chlorine atom can significantly impact the molecule's properties in several ways:

Electronic Effects : Chlorine is an electron-withdrawing group, which can influence the electron density of the acridine ring system. This alteration in electronic properties can affect the strength of intermolecular interactions, such as π-π stacking with DNA base pairs or interactions with amino acid residues in enzyme active sites. For instance, in some acridone (B373769) derivatives, a weak interaction between a chlorine atom and the backbone carbonyl group of an amino acid has been observed to be beneficial for inhibitory activity. rsc.org

Steric and Hydrophobic Contributions : The size and hydrophobicity of the chlorine atom can also play a crucial role. While a certain degree of steric bulk can be tolerated or even be beneficial, larger substituents can lead to a loss of activity. nih.govacs.org In some cases, the introduction of a chloro group at the C6 position of the acridine ring was found to have no obvious effect on activity, highlighting the importance of the substitution position. ceon.rs

Halogen Bonding : Halogen atoms can participate in halogen bonds, which are non-covalent interactions with Lewis bases. The strength of these interactions increases from chlorine to iodine. mdpi.comscispace.com The position of the halogen substituent is critical in determining its ability to form these bonds and can influence crystal packing and self-assembly. mdpi.comscispace.comrsc.org

Studies on various acridine derivatives have shown that the effect of a chlorine substituent is highly context-dependent. For example, in a series of acridone-1,2,4-oxadiazole-1,2,3-triazole derivatives, those with 2- or 4-substituted methoxy (B1213986), chlorine, or bromine groups on the acridone moiety showed no observable activity against acetylcholinesterase (AChE). rsc.org In contrast, for other series of compounds, chlorine substitution has been shown to enhance biological activity. For instance, a 4-chloro derivative of a hexahydroacridinedione was found to be more potent than its methoxy analogue. ekb.eg

Impact of Alkoxy (e.g., Methoxy) Substituents

Alkoxy groups, such as the methoxy group in 9-Chloro-5-methoxy-3-methylacridine, are frequently incorporated into acridine structures to modulate their biological profiles. The influence of these groups can be attributed to:

Electron-Donating Effects : Methoxy groups are electron-donating, which can increase the electron density of the acridine ring and potentially enhance interactions with biological targets. It has been suggested that the presence of a methoxy group can lead to more effective interactions with DNA. rsc.org In some 9-anilinoacridine (B1211779) derivatives, an electron-donating methoxy group on the aniline (B41778) ring was found to increase antitumor potency. ceon.rs

Hydrogen Bonding : The oxygen atom of a methoxy group can act as a hydrogen bond acceptor, forming crucial interactions with biological macromolecules. For example, docking studies have shown that a methoxy group can form a hydrogen bond with the amino acid Ser122. rsc.org

Solubility and Lipophilicity : Alkoxy groups can influence the solubility and lipophilicity of the compound, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. The length of the alkoxy chain can be tuned to optimize these characteristics. nih.gov

The position of the methoxy group is a critical determinant of its effect. A 2-methoxy substituent was found to be approximately three-fold more potent than a 2-methyl or 2-chloro group in one study. rsc.org In another instance, a compound with a methoxy group at the C2 position of the acridine ring showed the greatest cytotoxic activity. ceon.rs However, there are also cases where the presence of a methoxy group on the 4-carboxamide side chain of an acridone derivative resulted in no cytotoxicity. rsc.org

Effects of Methyl and Other Alkyl Groups

Alkyl groups, such as the methyl group at the C3 position of this compound, are often introduced to fine-tune the steric and electronic properties of the molecule.

Hydrophobicity : Alkyl groups increase the lipophilicity of a molecule, which can affect its ability to cross cell membranes and interact with hydrophobic pockets in target proteins. The length of the alkyl chain can be systematically varied to optimize this property. ceon.rs

Electronic Effects : Alkyl groups are weakly electron-donating and can subtly influence the electronic distribution within the acridine ring system.

The interplay of these factors is complex. In some cases, the introduction of a methyl group can reduce DNA intercalative ability. oup.com However, in other instances, such as with bis(acridine-4-carboxamides), small substituents like methyl at the 5-position were found to be clearly superior. nih.gov

| Substituent | Position | Observed Effects | References |

|---|---|---|---|

| Chlorine | General | Electron-withdrawing, can participate in halogen bonding, influences hydrophobicity. | rsc.orgmdpi.comscispace.comrsc.org |

| Chlorine | C6 | No obvious effect on activity in some series. | ceon.rs |

| Chlorine | 4-position of phenyl ring | More potent than methoxy analogue in a hexahydroacridinedione series. | ekb.eg |

| Methoxy | General | Electron-donating, can act as a hydrogen bond acceptor, influences solubility. | rsc.orgceon.rsnih.gov |

| Methoxy | C2 | More potent than methyl or chloro at the same position in one study; associated with high cytotoxicity in another. | rsc.orgceon.rs |

| Methoxy | 4-carboxamide side chain | Resulted in no cytotoxicity in one acridone series. | rsc.org |

| Methyl | General | Weakly electron-donating, adds steric bulk, increases hydrophobicity. | nih.govacs.orgceon.rs |

| Methyl | C5 | Associated with high cytotoxicity in one acridone series; superior in bis(acridine-4-carboxamides). | rsc.orgnih.gov |

| Methyl | C4 | No obvious effect on activity in one series. | ceon.rs |

Importance of Acridine Planarity and Steric Factors in Molecular Recognition

The ability of acridine derivatives to intercalate into DNA is a key mechanism of their biological activity and is highly dependent on the planarity of the tricyclic ring system. rsc.org Any distortion from this planarity can significantly hinder this interaction. oup.com

Planarity and DNA Intercalation : The flat, aromatic surface of the acridine ring allows it to slide between the base pairs of the DNA double helix. This intercalation disrupts the normal function of DNA and can inhibit enzymes like topoisomerases. rsc.org The planarity of the acridine molecule is a crucial factor for this mode of action. oup.com

Steric Hindrance : The introduction of bulky substituents can disrupt the planarity of the acridine ring or sterically clash with the DNA helix or the active site of an enzyme, thereby reducing binding affinity and biological activity. nih.govacs.orgcrimsonpublishers.com Studies on phenyl acridine derivatives have shown that steric and volumetric parameters play a dominant role in their DNA binding affinity. crimsonpublishers.comcrimsonpublishers.com Larger substituents at any position on the acridine ring have been shown to cause a steady decrease in potency. nih.gov

Optimization of Linker Lengths and Side Chain Moieties for Enhanced Target Binding

Linker Length : The length of the linker can determine the optimal positioning of the acridine core and the attached functional groups within the binding site. For some acridine derivatives, a shorter linker showed better cytotoxicity, suggesting that an increase in chain length can lead to a modest reduction in activity. ceon.rs In other cases, such as with acridine-peptide conjugates, a longer and more flexible linker conferred enhanced binding affinity. nih.gov The optimal linker length is often target-specific. acs.org

Side Chain Composition : The chemical nature of the side chain can significantly influence the molecule's properties. For instance, the introduction of a basic amine group in the side chain is a common strategy to improve water solubility and facilitate interactions with the negatively charged phosphate (B84403) backbone of DNA. The structure of the side chain can also affect the cytotoxicity of the compound. rsc.org

Flexibility : The flexibility of the linker is another important factor. A flexible linker can allow the molecule to adopt different conformations, which may be necessary to achieve an optimal fit within a binding pocket. semanticscholar.org

Rational Design Strategies for Developing New Acridine Scaffolds with Tuned Molecular Properties

The development of new acridine-based therapeutic agents relies on rational design strategies that leverage our understanding of SAR and molecular interactions.

Privileged Structures : Acridine and its derivatives are considered "privileged structures" in medicinal chemistry because they can bind to a variety of biological targets. nih.gov This makes them excellent starting points for the design of new drugs for a range of diseases. nih.gov

Multi-Target Ligands : The ability of acridines to interact with multiple targets can be exploited in the design of multi-target ligands, which may offer advantages in treating complex diseases like cancer. nih.gov

Computational Modeling : Structure-based modeling methods, including molecular docking and quantum mechanics calculations, are powerful tools for designing new acridine derivatives with enhanced selectivity and potency. benthamscience.comacs.org These methods can predict how a molecule will bind to its target and can be used to guide the synthesis of new compounds with improved properties. benthamscience.comacs.org

Combinatorial Chemistry and "Click" Chemistry : The use of efficient synthetic methodologies like "click" chemistry allows for the rapid generation of libraries of acridine analogues with diverse substituents and linkers. acs.org This approach facilitates the exploration of a wider chemical space and the identification of lead compounds with desired activities. acs.org

Emerging Research Avenues and Future Perspectives for Substituted Acridines

Development of Multi-Targeting Acridine (B1665455) Compounds

A significant trend in drug discovery is the shift towards multi-target drugs, which can offer improved therapeutic efficacy and advantages against complex diseases like cancer. nih.govnih.gov The acridine scaffold, historically known for its use in topoisomerase inhibitors, is now being explored for the development of novel multi-target kinase inhibitors. nih.gov

Researchers have successfully designed and synthesized new series of 9-anilinoacridines that act as dual inhibitors for both Src and MEK kinases, two important players in cancer cell signaling pathways. nih.gov Molecular docking studies guided the design of these compounds, leading to derivatives that displayed good cytotoxicity against tumor cell lines in vitro. nih.gov One notable compound, 8m, inhibited both Src (59.67%) and MEK (43.23%) at a concentration of 10 μM. nih.gov

Similarly, the acridine framework has been identified as a promising scaffold for developing dual inhibitors of VEGFR-2 and Src kinases. nih.gov These kinases are known to work together in some cancers to promote tumor progression. nih.gov Through a combination of virtual screening and subsequent synthesis, 9-aminoacridine (B1665356) derivatives were identified as potential dual inhibitors. nih.gov Compound 7r from this series showed inhibitory activity against both VEGFR-2 and Src without inhibiting topoisomerase, suggesting a different mechanism of action from traditional acridine drugs. nih.gov The development of such multi-target agents underscores the versatility of the acridine structure in creating drugs that can interfere with multiple pathological processes simultaneously. ceon.rsresearchgate.net

| Compound ID | Target Kinases | Inhibition (%) @ Concentration | Reference |

| 8m | Src, MEK | 59.67% (Src), 43.23% (MEK) @ 10 µM | nih.gov |

| 7r | VEGFR-2, Src | 44% (VEGFR-2), 8% (Src) @ 50 µM | nih.gov |

Integration of Acridine Derivatives in Advanced Chemical Biology Applications

Beyond traditional medicine, acridine derivatives are being integrated into various advanced applications in chemical biology and materials science, owing to their unique photophysical and electronic properties. sioc-journal.cnrsc.orgresearchgate.net

Role in Light-Activated Materials and Sensors

The large, conjugated ring system of acridine enables its derivatives to serve as markers for fluorescence and imaging. sioc-journal.cnrsc.orgresearchgate.net Acridine orange, for instance, is a well-known nucleic acid-selective stain used in cell cycle determination. wikipedia.org This inherent fluorescence is being harnessed to create sophisticated tools for biological visualization. rsc.org

Furthermore, acridines are key components in the development of thermally activated delayed fluorescence (TADF) materials. acs.orgchemrxiv.orggoogle.com TADF compounds can convert both singlet and triplet excitons into light, allowing for potentially 100% internal quantum efficiency in organic light-emitting diodes (OLEDs). google.com By combining acridine donors with pyrimidine (B1678525) acceptors, researchers have created novel host materials for blue TADF emitters, which are crucial for developing energy-efficient displays and lighting. rsc.org The rigidity and strong electron-donating nature of the acridine unit contribute to the superior thermal and morphological properties of these materials. rsc.orgmdpi.com

Applications in Organic Semiconductors and Dye-Sensitized Solar Cells

The potential for acridines to act as an alternative to metal-based semiconductor materials is an active area of research. sioc-journal.cnrsc.org Their conjugated structure facilitates electronic applications, making them suitable for use in organic semiconductors. rsc.org

In the realm of OLEDs, acridine derivatives are not only used as emitters but also as host and hole-transporting materials. mdpi.comresearchgate.net A high triplet energy hole-transport material featuring an acridine core was shown to improve the power efficiency of deep-blue phosphorescent OLEDs by over 50%. researchgate.net Researchers have also developed aryl-substituted acridine donor derivatives that can modulate the properties of TADF emitters, leading to highly efficient OLEDs with external quantum efficiencies of around 28%. acs.orgchemrxiv.orguni-augsburg.denih.gov These studies demonstrate that modifying the acridine donor can fine-tune the emission color and enhance triplet harvesting, which is a dominant factor for device efficiency. uni-augsburg.denih.gov

| Application Area | Acridine Derivative Type | Key Finding | References |

| Light-Activated Materials | Acridine-Pyrimidine Hosts | Created host materials with high triplet energy (3.07 eV) for efficient blue TADF OLEDs. | rsc.org |

| Organic Semiconductors | Aryl-Substituted Acridine Donors | Achieved improved external quantum efficiency (~28%) in OLEDs by enhancing triplet harvesting. | uni-augsburg.denih.gov |

| Hole-Transporting Materials | Acridine Core-Based Material | Improved power efficiency of deep-blue phosphorescent OLEDs by more than 50%. | researchgate.net |

Exploration of Novel Acridine Architectures and Hybrid Molecules

To broaden the therapeutic and material applications of acridines, scientists are exploring novel architectures and creating hybrid molecules that combine the acridine scaffold with other pharmacologically active moieties. mdpi.commdpi.com This strategy aims to produce synergistic effects and target multiple cellular pathways. mdpi.commdpi.com

Azaacridine Derivatives